Agn-PC-0JT56N

Description

Agn-PC-0JT56N is a silver-based composite material, hypothesized to consist of silver nanoparticles (Ag NPs) embedded within a polymeric or ceramic matrix (denoted as "PC"). Such materials are typically employed in antimicrobial applications, catalysis, or electronic devices due to silver’s intrinsic conductivity and biocidal properties .

Properties

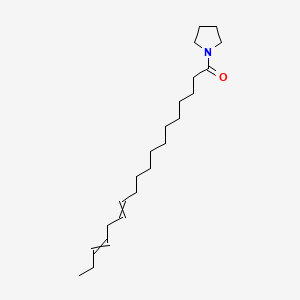

CAS No. |

56630-44-5 |

|---|---|

Molecular Formula |

C22H39NO |

Molecular Weight |

333.6 g/mol |

IUPAC Name |

1-pyrrolidin-1-yloctadeca-12,15-dien-1-one |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h3-4,6-7H,2,5,8-21H2,1H3 |

InChI Key |

BXZSNUJWHNJPHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCCCCCCCCCCC(=O)N1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Mayer–rod coating: This method involves the use of a Mayer rod to coat a substrate with a thin film of the compound.

Spin coating: This technique involves depositing a solution of the compound onto a spinning substrate to create a uniform thin film.

Spray coating: In this method, the compound is sprayed onto a substrate to form a thin film.

Vacuum filtration: This method involves filtering the compound through a vacuum to create a thin film.

Chemical Reactions Analysis

Agn-PC-0JT56N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Agn-PC-0JT56N has several scientific research applications, including:

Chemistry: The compound is used in various chemical reactions and studies to understand its properties and behavior.

Biology: It is used in biological research to study its effects on different biological systems.

Industry: This compound is used in industrial applications, including the production of materials and chemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Research Findings and Performance Metrics

Antimicrobial Efficacy

- This compound : While direct data are unavailable, analogous Ag-polymer composites show >99% bacterial reduction (e.g., E. coli) at 50 ppm Ag concentration .

- Ag-Doped Chitosan : Demonstrates 90–95% inhibition of S. aureus at 25 ppm Ag load due to synergistic effects between Ag NPs and chitosan’s cationic properties .

Catalytic and Electronic Performance

Critical Analysis of Limitations and Advantages

This compound vs. Ag-Doped Chitosan

This compound vs. Silver Phosphate

- Advantages : this compound likely avoids Ag⁺ leaching issues, offering safer long-term use.

- Limitations : Silver phosphate’s photocatalytic activity under light remains unmatched for environmental applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.